molecular formula C8H11BrN2O2 B13896241 5-bromo-6-tert-butyl-1H-pyrimidine-2,4-dione

5-bromo-6-tert-butyl-1H-pyrimidine-2,4-dione

Cat. No.: B13896241
M. Wt: 247.09 g/mol
InChI Key: VUTZENWEZPNJLE-UHFFFAOYSA-N
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Description

5-bromo-6-tert-butyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position and a tert-butyl group at the 6th position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-tert-butyl-1H-pyrimidine-2,4-dione typically involves the bromination of 6-tert-butyl-1H-pyrimidine-2,4-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-tert-butyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-6-tert-butyl-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It can be used in the development of novel materials with specific properties, such as semiconductors or organic light-emitting diodes (OLEDs).

    Chemical Biology: The compound is utilized in chemical biology to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-bromo-6-tert-butyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-5-bromo-3-tert-butyl-6-methyl-1H-pyrimidine-2,4-dione
  • 5-bromo-1-(2-fluoro-6-trifluoromethyl-benzyl)-6-methyl-1H-pyrimidine-2,4-dione

Uniqueness

5-bromo-6-tert-butyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the bromine atom and tert-butyl group can enhance its reactivity and binding interactions compared to other similar compounds.

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

5-bromo-6-tert-butyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)5-4(9)6(12)11-7(13)10-5/h1-3H3,(H2,10,11,12,13)

InChI Key

VUTZENWEZPNJLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=O)NC(=O)N1)Br

Origin of Product

United States

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